11-Bromoundec-9-ynoic acid
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Overview
Description
11-Bromoundec-9-ynoic acid is an organic compound with the molecular formula C11H17BrO2. It is characterized by the presence of a bromine atom attached to an undecynoic acid chain. This compound is notable for its unique structure, which includes both a bromine atom and a triple bond, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundec-9-ynoic acid typically involves the bromination of undecynoic acid. One common method includes the reaction of undecynoic acid with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundec-9-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The triple bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used for oxidation, often in the presence of a co-solvent like acetone.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for reduction, with hydrogen gas as the reducing agent.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
11-Bromoundec-9-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 11-Bromoundec-9-ynoic acid involves its interaction with various molecular targets. The bromine atom and the triple bond confer unique reactivity, allowing the compound to participate in a range of chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological activity.
Comparison with Similar Compounds
9-Undecynoic acid: Similar in structure but lacks the bromine atom.
11-Bromoundecanoic acid: Similar but lacks the triple bond.
10-Undecenoic acid: Contains a double bond instead of a triple bond.
Uniqueness: 11-Bromoundec-9-ynoic acid is unique due to the presence of both a bromine atom and a triple bond. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
11-bromoundec-9-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-5,7,9-10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWTFTZPCALLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC#CCBr)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552467 |
Source
|
Record name | 11-Bromoundec-9-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106031-47-4 |
Source
|
Record name | 11-Bromoundec-9-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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